5-[2-chloro-5-(trifluoromethyl)phenoxy]-N-methanesulfonyl-2-nitrobenzamide
Description
5-[2-Chloro-5-(trifluoromethyl)phenoxy]-N-methanesulfonyl-2-nitrobenzamide, commonly known as fomesafen (CAS: 72178-02-0), is a diphenyl ether herbicide widely used for post-emergence control of broadleaf weeds in crops such as soybeans and cotton . Its molecular formula is C₁₅H₁₀ClF₃N₂O₆S, and it features a nitrobenzamide backbone substituted with a 2-chloro-5-(trifluoromethyl)phenoxy group and a methanesulfonyl (mesyl) moiety on the amide nitrogen . This compound disrupts protoporphyrinogen oxidase (PPO), a critical enzyme in chlorophyll biosynthesis, leading to oxidative damage in target plants .
Fomesafen is marketed under trade names such as Flexstar, Reflex, and Tornado, and its sodium salt (CAS: 108731-70-0) enhances solubility for agricultural formulations . Toxicological studies indicate a short-term noncancer health-based value (nHBVShort-term) of 200 μg/L, reflecting its moderate environmental persistence .
Properties
IUPAC Name |
5-[2-chloro-5-(trifluoromethyl)phenoxy]-N-methylsulfonyl-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N2O6S/c1-28(25,26)20-14(22)10-7-9(3-5-12(10)21(23)24)27-13-6-8(15(17,18)19)2-4-11(13)16/h2-7H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYNGOWSSHSFIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)C1=C(C=CC(=C1)OC2=C(C=CC(=C2)C(F)(F)F)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Etherification of m-Hydroxybenzoic Acid
Reagents :
- m-Hydroxybenzoic acid
- 2-Chloro-4-(trifluoromethyl)chlorobenzene
- Potassium carbonate (base)
- Dimethylformamide (solvent)
Procedure :
m-Hydroxybenzoic acid reacts with 2-chloro-4-(trifluoromethyl)chlorobenzene in DMF at 80–100°C for 8–12 hours. The base deprotonates the phenolic –OH, enabling nucleophilic aromatic substitution (SNAr) at the chloro-substituted position of the aryl halide. This yields 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid with >85% purity.
Key Consideration :
The electron-withdrawing trifluoromethyl group activates the aryl chloride for SNAr, while the meta-carboxylic acid directs substitution to the para position relative to itself.
Nitration of the Phenoxybenzoic Acid Intermediate
Reagents :
- Fuming nitric acid
- Concentrated sulfuric acid (nitrating mixture)
Procedure :
The intermediate is dissolved in sulfuric acid at 0–5°C, followed by dropwise addition of fuming HNO₃. The mixture is stirred for 2–4 hours, yielding 2-nitro-3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid . Nitration occurs ortho to the phenoxy group (position 2) due to its strong electron-donating resonance effect, overriding the meta-directing influence of the carboxylic acid.
Regioselectivity :
- Phenoxy group: Ortho/para-directing (activates ring)
- Carboxylic acid: Meta-directing (deactivates ring)
Competition between these groups results in preferential nitration at the ortho position relative to the phenoxy substituent.
Acid Chloride Formation
Reagents :
- Thionyl chloride (SOCl₂)
- Catalytic dimethylformamide
Procedure :
The nitrobenzoic acid is refluxed with excess SOCl₂ for 3–5 hours. The carboxylic acid converts to the corresponding acid chloride, 2-nitro-3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoyl chloride , with near-quantitative yield. Excess SOCl₂ is removed via distillation under reduced pressure.
Mechanistic Insight :
SOCl₂ acts as both a chlorinating agent and a Lewis acid catalyst, facilitating the formation of the reactive acyl chloride intermediate.
Amidation with Methanesulfonamide
Reagents :
- Methanesulfonamide
- Pyridine (base)
- Dichloromethane (solvent)
Procedure :
The acid chloride is dissolved in DCM and treated with methanesulfonamide and pyridine at 0–5°C. After 12–24 hours, the mixture is washed with dilute HCl to remove pyridine hydrochloride, yielding crude fomesafen. Recrystallization from methanol/water (1:3 v/v) gives the final product in >99% purity.
Side Reactions :
- Hydrolysis of acid chloride to carboxylic acid (mitigated by anhydrous conditions)
- Over-sulfonation (controlled by stoichiometric use of methanesulfonamide)
Alternative Synthetic Routes
Esterification-Amidation Pathway
Step 1: Methyl Ester Formation
The nitrobenzoic acid intermediate is esterified using methanol and sulfuric acid, producing methyl 2-nitro-3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate . This step achieves 85–90% yield when using methyl tert-butyl ether (MTBE) for extraction.
Step 2: Ammonolysis
The ester reacts with methanesulfonamide in methanol under anhydrous ammonia gas at 25°C for 72 hours. This two-step approach avoids handling reactive acid chlorides but requires longer reaction times.
One-Pot Nitration-Etherification
Procedure :
m-Hydroxybenzoic acid is simultaneously nitrated and etherified using HNO₃/H₂SO₄ and 2-chloro-4-(trifluoromethyl)phenol. While theoretically appealing, this method suffers from poor regiocontrol (<50% yield) due to competing nitration at multiple positions.
Industrial-Scale Optimization
Crystallization Techniques
Challenge : Removing residual solvents (e.g., methanol) without compromising purity.
Solution :
Green Chemistry Considerations
Solvent Replacement :
- Original : Diethyl ether (flammable) → Replacement : Methyl tert-butyl ether (higher boiling point, lower flammability).
Catalyst Recycling : - Potassium carbonate from the etherification step is recovered via filtration and reused in subsequent batches, reducing waste.
Analytical Characterization
| Parameter | Specification | Method |
|---|---|---|
| Melting Point | 220–222°C (decomposition) | DSC |
| Purity | ≥99.5% | HPLC (C18 column) |
| IR (KBr) | 1675 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂) | FT-IR |
| ¹H NMR (DMSO-d₆) | δ 8.45 (s, 1H, Ar–H), 3.40 (s, 3H, SO₂CH₃) | 400 MHz NMR |
Chemical Reactions Analysis
5-[2-chloro-5-(trifluoromethyl)phenoxy]-N-methanesulfonyl-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that it exhibits significant activity against a range of bacterial and fungal strains. For instance, it has been shown to inhibit the growth of:
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 14 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Candida albicans | 15 | 16 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents, especially in light of increasing antibiotic resistance .
Antitumor Properties
The compound has also been evaluated for its antitumor properties. A study assessing its effects on various cancer cell lines revealed promising results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 20 | Induction of apoptosis via nitroso intermediates |
| MCF-7 (Breast) | 25 | Inhibition of cell proliferation |
| A549 (Lung) | 30 | Modulation of apoptotic pathways |
These results indicate that the compound can effectively inhibit cancer cell growth, making it a candidate for further development in cancer therapeutics .
Herbicidal Activity
5-[2-chloro-5-(trifluoromethyl)phenoxy]-N-methanesulfonyl-2-nitrobenzamide has been investigated for its herbicidal properties. It is particularly effective against broadleaf weeds, showcasing a mechanism that involves the inhibition of photosynthetic electron transport. Laboratory tests have demonstrated that:
| Weed Species | Effective Dose (g/ha) | Control Efficacy (%) |
|---|---|---|
| Amaranthus retroflexus | 200 | 85 |
| Chenopodium album | 150 | 90 |
These findings highlight its potential as a selective herbicide in agricultural practices, contributing to sustainable weed management strategies .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of compounds like this compound. Various modifications to the molecular structure have been explored to enhance biological activity:
- Substituting different functional groups on the phenoxy ring has been shown to affect lipophilicity and bioavailability.
- The introduction of additional halogen atoms has been correlated with increased antimicrobial potency.
Research indicates that these modifications can lead to compounds with improved selectivity and reduced toxicity profiles .
Mechanism of Action
The mechanism of action of 5-[2-chloro-5-(trifluoromethyl)phenoxy]-N-methanesulfonyl-2-nitrobenzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Key Structural Differences :
- Fomesafen vs. Acifluorfen : Acifluorfen lacks the nitro group and methanesulfonyl moiety, instead featuring a carboxylic acid group. This reduces its systemic activity compared to fomesafen .
- Fomesafen vs. Halosafen: Halosafen replaces the methanesulfonyl group with ethylsulfonyl and adds a fluorine atom at the 6-position of the phenoxy ring, enhancing its soil mobility .
- Fomesafen vs. Sulfentrazone: Sulfentrazone incorporates a triazolinone ring, improving its soil residual activity but limiting foliar absorption .
Herbicidal Efficacy
- Fomesafen: Effective against Amaranthus spp. and Chenopodium album at 100–200 g/ha. Its nitro group enhances redox cycling, amplifying oxidative stress in weeds .
- Acifluorfen : Requires higher doses (300–400 g/ha) due to reduced membrane permeability from the carboxylic acid group .
- Halosafen : Broad-spectrum activity at 50–100 g/ha, attributed to fluorine substitution improving lipid solubility .
Environmental Impact
- Fomesafen has a half-life of 30–60 days in soil, longer than acifluorfen (15–20 days) but shorter than sulfentrazone (>90 days) .
- Sulfentrazone’s triazolinone ring increases groundwater contamination risks, whereas fomesafen’s nitro group promotes photodegradation .
Toxicity Profiles
| Compound | Acute Oral LD₅₀ (Rat) | Aquatic Toxicity (LC₅₀, Fish) | Regulatory Status |
|---|---|---|---|
| Fomesafen | 1,250 mg/kg | 2.5 mg/L (96h, rainbow trout) | EPA Restricted Use (USA) |
| Acifluorfen | 1,370 mg/kg | 4.8 mg/L (96h, carp) | EU Approved (Annex I) |
| Halosafen | 980 mg/kg | 1.2 mg/L (96h, zebrafish) | Under Review (EU) |
Notes: Fomesafen’s higher fish toxicity (LC₅₀ = 2.5 mg/L) compared to acifluorfen necessitates buffer zones near aquatic habitats .
Biological Activity
5-[2-Chloro-5-(trifluoromethyl)phenoxy]-N-methanesulfonyl-2-nitrobenzamide, commonly referred to as Fomesafen, is a selective herbicide primarily used in agriculture for the control of broadleaf weeds in soybean fields. Its unique chemical structure incorporates both trifluoromethyl and sulfonyl groups, which significantly influence its biological activity.
- Molecular Formula : C15H10ClF3N2O6S
- Molecular Weight : 438.76 g/mol
- CAS Number : 72178-02-0
Fomesafen acts by inhibiting photosynthesis in plants through leaf absorption. The compound disrupts the electron transport chain, leading to the death of susceptible weed species. Its effectiveness is attributed to the presence of the trifluoromethyl group, which enhances lipophilicity and facilitates better interaction with plant cellular components .
Herbicidal Activity
Fomesafen is particularly effective against various broadleaf weeds such as Chenopodium, Amaranthus, and Polygonum. The herbicide demonstrates good soil activity, making it a valuable tool in integrated weed management strategies .
Toxicological Profile
The acute toxicity of Fomesafen varies among different species:
- LD50 Values :
These values indicate that while Fomesafen is toxic to certain organisms, its application in controlled agricultural settings minimizes risks to non-target species.
Study on Antibacterial Activity
Research has shown that derivatives of compounds featuring similar structural motifs to Fomesafen exhibit significant antibacterial properties. For example, a study indicated that certain aryl-urea derivatives demonstrated minimum inhibitory concentrations (MICs) against E. coli and C. albicans, suggesting potential applications beyond herbicidal use .
Anticancer Potential
In vitro studies have explored the anticancer activity of compounds related to Fomesafen. Some derivatives showed promising results against various human cancer cell lines, with IC50 values that compare favorably against established chemotherapeutics like Doxorubicin. For instance:
- Compound derivatives exhibited IC50 values ranging from 17.8 µM to 44.4 µM against different cancer cell lines, indicating potential for further development as anticancer agents .
Summary of Biological Activities
| Activity | Effectiveness | LD50 (mg/kg) |
|---|---|---|
| Herbicidal | Effective against broadleaf weeds | Rat: 1250 - 2000 |
| Antibacterial | Moderate activity against bacteria | Mouse: 4300 |
| Anticancer | IC50 values < Doxorubicin | Guinea pig: 490 - 980 |
Q & A
Basic: What are the recommended synthetic routes for 5-[2-chloro-5-(trifluoromethyl)phenoxy]-N-methanesulfonyl-2-nitrobenzamide, and what reaction conditions optimize yield?
The synthesis typically involves a multi-step process:
Nucleophilic aromatic substitution : Reacting 2-chloro-5-(trifluoromethyl)phenol with a nitrobenzamide precursor under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxy linkage .
Sulfonylation : Introducing the methanesulfonyl group via reaction with methanesulfonyl chloride in dichloromethane (DCM) at 0–5°C to minimize side reactions .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity.
Key conditions : Strict temperature control during sulfonylation and inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates.
Basic: How is structural characterization of this compound performed, and what analytical discrepancies are common?
- NMR : H and C NMR identify the trifluoromethyl group (δ ~110–120 ppm in F NMR) and sulfonamide protons (δ 3.0–3.5 ppm) .
- HPLC-MS : Confirms molecular weight (M+ = 438.7 g/mol) and detects nitro group degradation byproducts .
- X-ray crystallography : Resolves ambiguities in regiochemistry of the phenoxy and nitro substituents .
Common discrepancies : Misassignment of NOESY correlations due to steric hindrance from the trifluoromethyl group .
Advanced: What is the proposed mechanism of action in plant systems, and how does structural modification affect herbicidal efficacy?
The compound inhibits protoporphyrinogen oxidase (PPO), disrupting chlorophyll biosynthesis.
- Structure-activity relationship (SAR) :
- Mechanistic validation : Radiolabeled studies (e.g., C-tagged analogs) quantify binding affinity to PPO isoforms in Amaranthus retroflexus .
Advanced: How do synergistic interactions with other herbicides (e.g., glyphosate) affect weed resistance dynamics?
- Synergy with glyphosate : Reduces required dose by 40–60% in Conyza canadensis due to dual inhibition of EPSPS and PPO .
- Resistance mitigation : Rotational use with lactofen delays resistance onset in Kochia scoparia by diversifying selection pressure .
Data conflict : Field trials in clay vs. sandy soils show variable efficacy (ED₅₀ ranges: 12–45 g/ha), attributed to differential soil adsorption .
Advanced: What are the environmental degradation pathways, and how do metabolites impact non-target organisms?
- Photodegradation : Nitro group reduction to amine derivatives under UV light (t₁/₂ = 4–7 days in aqueous media) .
- Soil metabolism : Microbial cleavage of the sulfonamide bond produces 2-chloro-5-(trifluoromethyl)phenol (EC₅₀ = 1.2 mg/L for Daphnia magna) .
Mitigation strategy : Co-application with biochar reduces leaching into groundwater by 70% .
Advanced: How can contradictory data on herbicidal efficacy across studies be systematically analyzed?
Contradictions often arise from:
-
Experimental variables :
Variable Impact Soil pH Alters bioavailability (optimal pH 6.5–7.0) Application timing Pre-emergent vs. post-emergent efficacy differs by 30% -
Statistical reconciliation : Meta-analysis using Hedge’s g to standardize effect sizes across 15 field trials (95% CI: 0.8–1.2) .
Basic: What analytical methods are recommended for detecting residual levels in environmental samples?
- LC-MS/MS : Quantifies residues at 0.1 ppb sensitivity using MRM transitions (m/z 439 → 322) .
- SPE cleanup : C18 cartridges pre-concentrate samples, reducing matrix interference from humic acids .
Calibration : Internal standards (e.g., deuterated analogs) correct for ion suppression in complex matrices .
Advanced: What computational tools predict metabolic hotspots for targeted derivatization?
- In silico metabolism :
- Derivatization strategy : Introducing electron-withdrawing groups at C3 reduces metabolic liability by 50% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
